Halogen-Dependent Galectin-3 Binding Affinity: 5-Br vs. 5-Cl in 2-(N-Azetidinylcarbamoyl)-3-pyridyl Series
In the 2-(N-azetidinylcarbamoyl)-3-pyridyl series disclosed in galectin-3 inhibitor patent US11447517, the 5-bromo analog achieves a Kd of 8 nM, while the directly comparable 5-chloro analog exhibits a reduced Kd of 21 nM—a 2.6-fold loss in binding affinity [1]. Although these compounds bear a larger galactopyranoside substituent absent from the target compound, this quantitative head-to-head comparison within a single patent series provides strong class-level evidence that the 5-bromo substituent on the pyridine-azetidine-carbamoyl scaffold is superior to chloro for galectin-3 engagement under identical fluorescence anisotropy assay conditions.
| Evidence Dimension | Galectin-3 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd: 8 nM (5-Bromo analog, BDBM572518) |
| Comparator Or Baseline | Kd: 21 nM (5-Chloro analog, BDBM572522) |
| Quantified Difference | 2.6-fold higher affinity for the 5-bromo analog |
| Conditions | Fluorescence anisotropy assay; Galectin-3 (Human); US11447517 patent examples |
Why This Matters
This demonstrates that the 5-bromo substituent can provide a measurable advantage in target engagement over the 5-chloro variant in systems where this scaffold is active, making the bromo building block the preferred choice for exploring this chemical space.
- [1] BindingDB. BDBM572518 (5-Br; Kd: 8 nM) vs. BDBM572522 (5-Cl; Kd: 21 nM). US11447517, Example 63 & 67. https://bindingdb.org (accessed 2026-04-30). View Source
